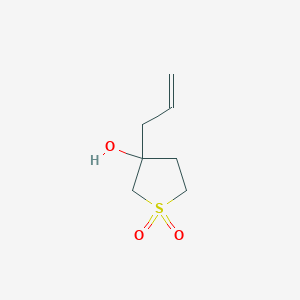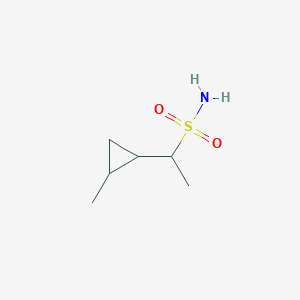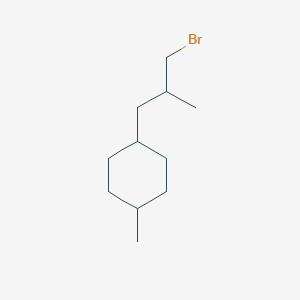
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane is an organic compound characterized by a bromine atom attached to a methylpropyl group, which is further connected to a methylcyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane typically involves the bromination of 2-methylpropylcyclohexane. This can be achieved through the addition of bromine (Br2) or hydrogen bromide (HBr) to the precursor compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as cuprous bromide to enhance the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes where the reaction conditions are optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced separation techniques ensures the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) are used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
科学的研究の応用
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the cyclohexane ring.
2-Bromo-3-methylbutane: Contains a different arrangement of the bromine and methyl groups.
4-Bromo-2-methylpentane: Another structural isomer with a different carbon backbone.
Uniqueness
1-(3-Bromo-2-methylpropyl)-4-methylcyclohexane is unique due to the presence of both a cyclohexane ring and a brominated methylpropyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C11H21Br |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
1-(3-bromo-2-methylpropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-9-3-5-11(6-4-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3 |
InChIキー |
VZXLDRMFWVZSKQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CC(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



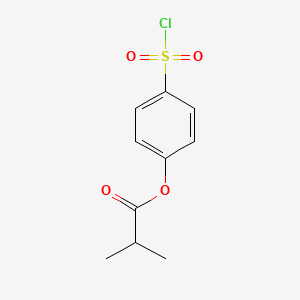
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)
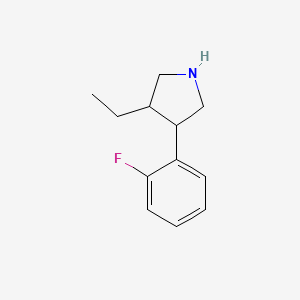

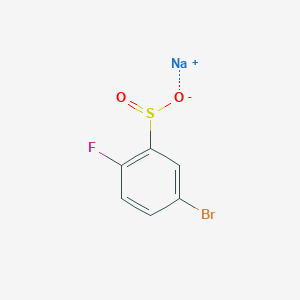
![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
